molecular formula C23H22N6O2 B2897718 2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2202290-91-1

2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2897718
CAS RN: 2202290-91-1
M. Wt: 414.469
InChI Key: VEDVFGYGSSEIOH-UHFFFAOYSA-N
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Description

The compound “2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains several functional groups and rings, including a benzodiazole ring, a piperidine ring, and a pyridazinone ring . The molecule has a molecular formula of C15H16N6O2 and a molecular weight of 312.33 .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various reagents. While specific synthesis methods for this compound were not found, similar compounds are often synthesized through a series of reactions including condensation, cyclization, and substitution .


Molecular Structure Analysis

The molecular structure of this compound is characterized by several heterocyclic rings. The benzodiazole ring is a fused ring system containing a benzene ring and a diazole ring. The piperidine ring is a six-membered ring with one nitrogen atom, and the pyridazinone ring is a six-membered ring with two nitrogen atoms and a carbonyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the presence of its multiple functional groups. The benzodiazole ring, for instance, can participate in electrophilic substitution reactions. The carbonyl group in the pyridazinone ring can undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms and a carbonyl group could make the compound polar, potentially leading to high solubility in polar solvents . The exact physical and chemical properties of this specific compound were not found in the available resources.

Scientific Research Applications

Metabolism and Pharmacokinetics

Research on compounds with similar structures, such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), focuses on their disposition and metabolism in humans. SB-649868, an orexin 1 and 2 receptor antagonist, was studied for its pharmacokinetics and metabolite profiling in humans. The study revealed extensive metabolism and excretion primarily via feces, with detailed analysis of metabolites contributing to the understanding of the pharmacokinetic profile of such compounds (Renzulli et al., 2011).

Toxicity and Safety Evaluations

The examination of similar compounds' safety, tolerability, pharmacokinetics, and pharmacodynamics is crucial. Studies like those conducted on E3024, a dipeptidyl peptidase-IV inhibitor, help evaluate the safety and efficacy of new drug candidates. These studies are essential for understanding the potential therapeutic benefits and risks associated with novel compounds, guiding further development and clinical use (Takeuchi et al., 2013).

Environmental and Occupational Exposure

Understanding the environmental and occupational exposure to chemical compounds is vital for public health. Research into the exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children, for instance, provides insight into the widespread exposure to potentially harmful chemicals in everyday environments. Such studies highlight the importance of monitoring and regulating exposure to protect public health (Babina et al., 2012).

Carcinogenic Potential and Diet-Related Studies

Investigating the carcinogenic potential of heterocyclic amines formed during the cooking of meat and their impact on human health is another area of application. Studies like the prospective analysis of meat and meat mutagens' association with prostate cancer risk utilize chemical compounds to understand the links between diet, exposure to carcinogens, and cancer risk, underscoring the role of diet and environmental factors in health outcomes (Cross et al., 2005).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the broad range of activities exhibited by similar compounds, this compound could be a promising candidate for the development of new drugs .

properties

IUPAC Name

2-[[1-(3H-benzimidazole-5-carbonyl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c30-22-4-3-19(17-5-9-24-10-6-17)27-29(22)14-16-7-11-28(12-8-16)23(31)18-1-2-20-21(13-18)26-15-25-20/h1-6,9-10,13,15-16H,7-8,11-12,14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDVFGYGSSEIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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